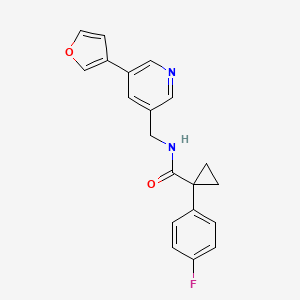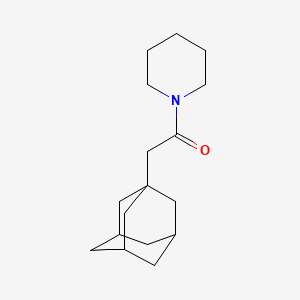![molecular formula C15H15N3O2S B2505224 N-(2-エチルフェニル)-5-オキソ-2H,3H,5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミド](/img/structure/B2505224.png)
N-(2-エチルフェニル)-5-オキソ-2H,3H,5H-[1,3]チアゾロ[3,2-a]ピリミジン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、他の爆発物と比較して、その高密度、高生成熱、および優れた爆轟性能によって特徴付けられます .
製造方法
合成経路と反応条件: CL-207134の合成には、スルファミン酸とグリオキサールから始まる多段階プロセスが含まれます . 最初の段階は縮合反応であり、続いてニトロ基を分子に導入するニトロ化が行われます . 反応条件は通常、強酸と制御された温度の使用を含み、目的の生成物を高純度で得ることが保証されます .
工業生産方法: CL-207134の工業生産は、パイロット規模で行われ、量は50〜100キログラムの範囲です . このプロセスでは、化合物の最も安定な高密度多形体を達成するために、反応条件を最適化します . 再結晶やポリマーによるコーティングなどの技術は、化合物の機械的刺激に対する感度を低下させるために採用されます .
科学的研究の応用
作用機序
CL-207134の作用機序には、分解時にエネルギーが急速に放出されることが含まれます . この化合物の分子構造は、ケージ状の多環式ニトラミンによって特徴付けられ、エネルギーの効率的な貯蔵と放出を可能にします . 主要な分子標的は、化合物内の窒素原子と酸素原子であり、分解中に結合の切断と再配置が起こります .
類似の化合物との比較
類似の化合物: CL-207134に似た化合物には、ヘキソーゲン(RDX)とオクトーゲン(HMX)があります . これらの化合物も、高エネルギー密度のケージ状ニトラミンファミリーに属し、類似の構造的特徴を共有しています .
独自性: CL-207134は、RDXやHMXと比較して、その優れた爆轟性能とより高いエネルギー密度でユニークです . この化合物の高密度と生成熱は、既知の最も強力な爆発物の一つとなっています . さらに、共結晶化やその他の技術による構造の改変が可能であるため、特性が調整された新しい材料を開発できます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CL-207134 involves a multi-step process starting from sulfamate and glyoxal . The initial step is the condensation reaction, followed by nitration to introduce nitro groups into the molecule . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of CL-207134 is carried out on a pilot scale, with quantities ranging from 50 to 100 kilograms . The process involves optimizing reaction conditions to achieve the most stable high-density polymorph of the compound . Techniques such as recrystallization and coating with polymers are employed to reduce the sensitivity of the compound to mechanical stimuli .
化学反応の分析
反応の種類: CL-207134は、酸化、還元、置換など、さまざまな化学反応を起こします . この化合物は、熱と衝撃に特に敏感であり、より小さな分子に分解されます .
一般的な試薬と条件: 高温高圧下でのCL-207134の分解には、N–NO2結合の開裂が含まれ、二酸化窒素(NO2)が生成されます . 衝撃条件は、NO2に接続された窒素原子への酸素原子の移動を促進し、これらの結合の切断につながります .
主要な生成物: CL-207134の分解から生成される主要な生成物には、二酸化窒素、二酸化炭素、水などがあります . これらの生成物は、高エネルギー爆発物の典型であり、化合物の強力な爆轟特性に貢献しています .
類似化合物との比較
Similar Compounds: Similar compounds to CL-207134 include hexogen (RDX) and octogen (HMX) . These compounds also belong to the family of high-energy dense caged nitramines and share similar structural characteristics .
Uniqueness: CL-207134 is unique in its superior detonation performance and higher energy density compared to RDX and HMX . The compound’s high density and heat of formation make it one of the most powerful explosives known . Additionally, the ability to modify its structure through cocrystallization and other techniques allows for the development of new materials with tailored properties .
特性
IUPAC Name |
N-(2-ethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-10-5-3-4-6-12(10)17-13(19)11-9-16-15-18(14(11)20)7-8-21-15/h3-6,9H,2,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDUQSGRSQBETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)


![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)
![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)
![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)
![5-(3-methoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2505150.png)
![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)


![1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2505155.png)
![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2505161.png)
